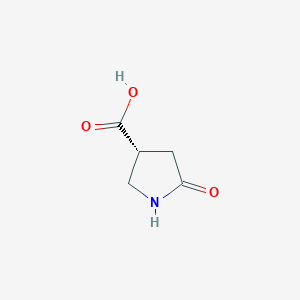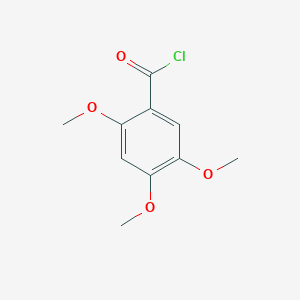
2,4,5-Trimethoxybenzoyl chloride
概述
描述
2,4,5-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2, 4, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research.
作用机制
Target of Action
2,4,5-Trimethoxybenzoyl chloride is a chemical compound that has been evaluated for its potential antihypertensive and local anesthetic activity It’s known that the compound interacts with biological systems, potentially influencing various biochemical pathways .
Mode of Action
It’s known that the compound can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile, such as a water molecule or an alcohol, attacks the carbonyl carbon atom of the acid chloride, leading to the formation of a tetrahedral intermediate . This intermediate can then eliminate a chloride ion, resulting in the formation of a carboxylic acid or an ester .
Biochemical Pathways
The compound’s ability to undergo nucleophilic acyl substitution reactions suggests that it could potentially influence a variety of biochemical processes .
Pharmacokinetics
The compound’s reactivity and potential to form various derivatives suggest that it could be metabolized in biological systems .
Result of Action
Some basic esters of 3,4,5-trimethoxybenzoic acid, which can be synthesized from this compound, have been evaluated for their antihypertensive and local anesthetic activity .
Action Environment
It’s known that the compound is sensitive to conditions such as temperature and the presence of nucleophiles .
准备方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxybenzoyl chloride is typically synthesized from 2,4,5-trimethoxybenzoic acid. The preparation involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H12O5+SOCl2→C10H11ClO4+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,4,5-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile.
Hydrolysis: Reaction with water to form 2,4,5-trimethoxybenzoic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water are commonly used. The reactions are typically carried out in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrochloric acid formed.
Hydrolysis: Water is used as the reagent, and the reaction is often carried out in the presence of a base to neutralize the hydrochloric acid.
Alcoholysis: Alcohols are used as reagents, and the reaction is carried out in the presence of a base like pyridine.
Aminolysis: Amines are used as reagents, and the reaction is carried out in the presence of a base.
Major Products Formed
Hydrolysis: 2,4,5-Trimethoxybenzoic acid
Alcoholysis: 2,4,5-Trimethoxybenzoate esters
Aminolysis: 2,4,5-Trimethoxybenzamides
科学研究应用
2,4,5-Trimethoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
相似化合物的比较
Similar Compounds
- 3,4,5-Trimethoxybenzoyl chloride
- 2,4,6-Trimethoxybenzoyl chloride
- 2,4-Dimethoxybenzoyl chloride
Comparison
2,4,5-Trimethoxybenzoyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it undergoes. For example, the presence of methoxy groups at the 2, 4, and 5 positions can lead to different steric and electronic effects compared to other trimethoxybenzoyl chlorides, affecting the rates and outcomes of nucleophilic acyl substitution reactions.
属性
IUPAC Name |
2,4,5-trimethoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXZNXBEFYVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

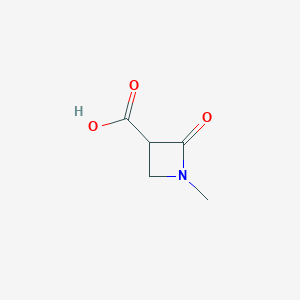



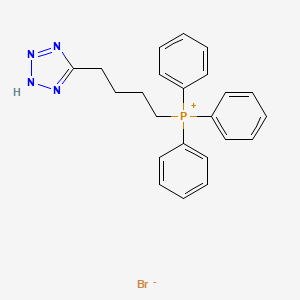
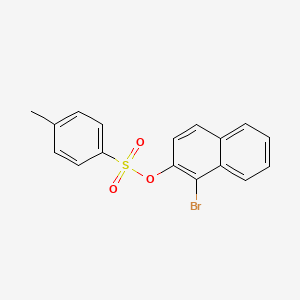

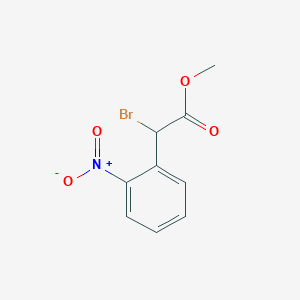

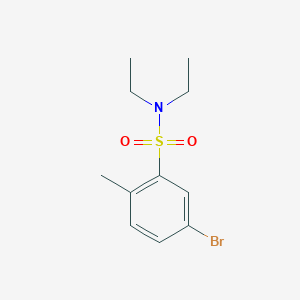
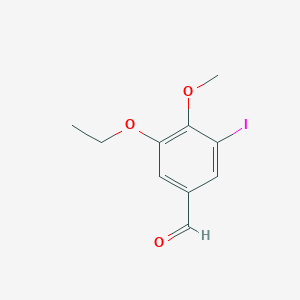
![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)
